REACTION_CXSMILES
|
[Br-].[Li+].[CH3:3][C:4]1([O:7][CH2:6]1)[CH3:5].[CH2:8]([NH:15][CH2:16][C:17]([CH3:19])=[CH2:18])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)Cl>[CH2:8]([N:15]([CH2:16][C:17]([CH3:19])=[CH2:18])[CH2:6][C:4]([CH3:5])([OH:7])[CH3:3])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
955 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
CC1(C)CO1
|
Name
|
|
Quantity
|
9.51 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCC(=C)C
|
Name
|
epoxide
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 3.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat at 60° C. for 1.7 h
|
Duration
|
1.7 h
|
Type
|
WASH
|
Details
|
wash with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic solution
|
Type
|
CUSTOM
|
Details
|
Dry the residue at 80° C. under vacuum
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(CC(C)(O)C)CC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |